molecular formula C19H20ClN3O2 B2574030 N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1025396-23-9

N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2574030
CAS RN: 1025396-23-9
M. Wt: 357.84
InChI Key: JMYKTAGFWBWLBW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism in Liver Microsomes The comparative metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes has been extensively studied. These compounds are known to be carcinogenic in rats, leading to tumors in various organs. The metabolism involves a complex pathway, resulting in the formation of DNA-reactive dialkylbenzoquinone imines, with important intermediates like CDEPA and CMEPA being formed. The study by Coleman et al. (2000) revealed that rat liver microsomes metabolize these compounds to CMEPA and CDEPA, which are further metabolized to DEA and MEA. Human liver microsomes also show similar metabolic activities, albeit at different rates, highlighting the potential human relevance of these pathways Coleman et al., 2000.

Antibacterial and Antifungal Properties A series of compounds, including those structurally related to N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal properties. Kumar et al. (2013) synthesized a series of compounds with varying substitutions, which demonstrated significant activity against a range of bacterial and fungal strains. This suggests the potential of such compounds in the development of new antimicrobial agents Kumar et al., 2013.

Radiosynthesis for Metabolism and Mode of Action Studies The synthesis of radiolabeled compounds, including chloroacetanilide herbicides like acetochlor, is crucial for understanding their metabolism and mode of action. Latli and Casida (1995) developed methods for the radiosynthesis of [phenyl-4-3H]acetochlor, which are essential for tracing the metabolic pathways and interactions of these compounds in biological systems Latli & Casida, 1995.

Structural and Inclusion Compound Studies The study of structural aspects and properties of related compounds, like those containing amide and quinoxaline moieties, provides insights into their potential applications in material science and pharmacology. Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline solids with various acids, which could have implications in drug delivery systems Karmakar et al., 2007.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-10-4-5-13(8-14(10)20)21-18(24)9-17-19(25)23-16-7-12(3)11(2)6-15(16)22-17/h4-8,17,22H,9H2,1-3H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYKTAGFWBWLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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